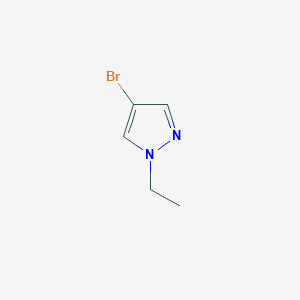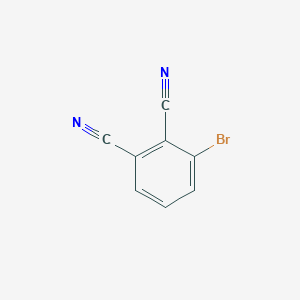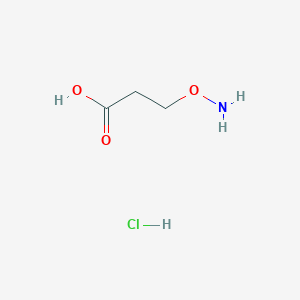
4-bromo-1-ethyl-1H-pyrazole
Descripción general
Descripción
The compound "4-bromo-1-ethyl-1H-pyrazole" is a brominated pyrazole derivative. Pyrazoles are a class of organic compounds characterized by a 5-membered ring with two adjacent nitrogen atoms. The presence of a bromine atom and an ethyl group on the pyrazole ring suggests that this compound could be an intermediate or a building block for further chemical synthesis, as bromine is a good leaving group in many organic reactions, and the ethyl group can provide lipophilic character to the molecule.
Synthesis Analysis
The synthesis of brominated pyrazole derivatives can be achieved through various methods. For instance, the electrosynthesis of 4-bromosubstituted pyrazoles has been demonstrated by bromination of initial pyrazoles on a platinum anode in sodium bromide aqueous solutions . Another approach involves a general two-step method where organyl diethylacetals react with the Vilsmeier reagent to yield (4-substituted)pyrazoles . Although these methods do not directly describe the synthesis of "4-bromo-1-ethyl-1H-pyrazole," they provide insight into the synthetic strategies that could be adapted for its production.
Molecular Structure Analysis
The molecular structure of pyrazole derivatives can be elucidated using spectroscopic methods such as NMR, mass, UV-Vis, and CHN analysis, as well as single-crystal X-ray diffraction studies . These techniques allow for the determination of the compound's molecular geometry, including bond lengths, angles, and the presence of any significant intermolecular interactions such as hydrogen bonding or π-π stacking.
Chemical Reactions Analysis
Brominated pyrazoles are versatile intermediates in organic synthesis. They can undergo various chemical reactions, including Suzuki-Miyaura coupling, which is used to introduce aryl, heteroaryl, or styryl groups into the pyrazole ring . Additionally, the presence of a bromine atom makes these compounds suitable for further functionalization through palladium-catalyzed cross-coupling reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated pyrazoles, such as solubility, melting point, and reactivity, are influenced by the substituents on the pyrazole ring. For example, the solubility of these compounds in organic solvents can vary significantly, as seen with the 4-(phenyl)pyrazole derivative, which exhibited markedly lower solubility . The reactivity of the bromine atom also plays a crucial role in the compound's behavior in chemical transformations.
Aplicaciones Científicas De Investigación
Synthesis and Structural Studies
- Synthesis Techniques : The synthesis of 4-bromo-1-ethyl-1H-pyrazole derivatives has been explored in various studies. For instance, a procedure for synthesizing 3-bromo-1-(3-chloro-2-pyridinyl)-4,5-dihydro-1H-pyrazole-5-carboxylate, an important intermediate in insecticide production, has been developed, indicating potential in industrial applications due to its simplicity and cost-effectiveness (Lan Zhi-li, 2007).
- Tautomerism and Structural Analysis : Studies on 4-bromo substituted 1H-pyrazoles have provided insights into their tautomerism in solid and solution states. Multinuclear magnetic resonance spectroscopy and X-ray crystallography have been used to study these compounds, enhancing understanding of their chemical behavior and structure (S. Trofimenko et al., 2007).
Chemical Properties and Reactions
- Chemical Reactions and Derivatives : Research has focused on the synthesis of various pyrazole derivatives, including those containing 4-bromo-1-ethyl-1H-pyrazole, to explore their chemical properties and potential applications. For instance, the synthesis of novel oxime-containing pyrazole derivatives and their regulatory effects on apoptosis and autophagy in lung cancer cells have been studied, highlighting potential therapeutic applications (Liang-Wen Zheng et al., 2010).
Potential Therapeutic Applications
- Cytotoxic Activities : Some studies have synthesized new derivatives of 4-bromo-1-ethyl-1H-pyrazole and tested their cytotoxic activities against various human cancer cell lines, indicating significant activity and potential as anti-cancer agents (Aladdin M. Srour et al., 2018).
- Antimicrobial and Antifungal Properties : Compounds derived from 4-bromo-1-ethyl-1H-pyrazole have shown promising antimicrobial and antifungal activities, suggesting their use in developing new antimicrobial agents (A. Radwan et al., 2014).
Industrial Applications
- Insecticide Intermediates : The synthesis of intermediates such as ethyl 3-bromo-1-(3-chloro-2-pyridinyl)-4,5-dihydro-1H-pyrazole-5-carboxylate for new insecticides like chlorantraniliprole underscores the industrial relevance of 4-bromo-1-ethyl-1H-pyrazole derivatives (Ji Ya-fei, 2009).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-bromo-1-ethylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BrN2/c1-2-8-4-5(6)3-7-8/h3-4H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPMSARLBJARXSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10502742 | |
| Record name | 4-Bromo-1-ethyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10502742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-1-ethyl-1H-pyrazole | |
CAS RN |
71229-85-1 | |
| Record name | 4-Bromo-1-ethyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10502742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Bromo-1-ethyl-1H-pyrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![{1-Azabicyclo[2.2.2]octan-3-yl}methanamine](/img/structure/B1280166.png)



